

# Quabodepistat: A Technical Guide to a Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Quabodepistat (formerly OPC-167832) is a promising, orally bioavailable, small molecule in clinical development for the treatment of tuberculosis (TB). It belongs to the 3,4-dihydrocarbostyril derivative class of compounds and exhibits potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Its novel mechanism of action, targeting the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), makes it a valuable candidate for new combination therapies aimed at shortening and simplifying TB treatment regimens. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical and clinical data, and key experimental methodologies related to **Quabodepistat**.

## **Chemical Structure and Properties**

**Quabodepistat** is a synthetic compound with a complex chemical structure. Its identity and fundamental properties are summarized below.



| Property          | Value                                                                                                                   | Reference(s) |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------|--------------|--|
| IUPAC Name        | 5-[[(3R,4R)-1-(4-chloro-2,6-difluorophenyl)-3,4-dihydroxypiperidin-4-yl]methoxy]-8-fluoro-3,4-dihydro-1H-quinolin-2-one | [1]          |  |
| CAS Number        | 1883747-71-4                                                                                                            | [2][3]       |  |
| Molecular Formula | C21H20ClF3N2O4                                                                                                          | [1][2]       |  |
| Molecular Weight  | 456.84 g/mol                                                                                                            | [1][3]       |  |
| Appearance        | Solid                                                                                                                   | [3]          |  |
| Solubility        | Soluble in DMSO (180 mg/mL with ultrasonication)                                                                        | [3]          |  |
| InChIKey          | XZISSTDXPBUCJA-<br>DYESRHJHSA-N                                                                                         | [1][2]       |  |
| SMILES            | C1CC(=O)NC2=C(C=CC(=C2<br>1)OC[C@@]3(CCN(C[C@H]3<br>O)C4=C(C=C(C=C4F)Cl)F)O)<br>F                                       | [1]          |  |

## Mechanism of Action: Inhibition of DprE1

**Quabodepistat** exerts its antimycobacterial effect by targeting decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall.[4][5] [6] DprE1 is a flavoenzyme that catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2'-keto-erythro-pentose (DPX). This is a vital step in the biosynthetic pathway of decaprenylphosphoryl-D-arabinofuranose (DPA), the sole arabinofuranosyl donor for the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the M. tuberculosis cell wall.[5][7] By inhibiting DprE1, **Quabodepistat** disrupts the formation of these critical cell wall structures, leading to bacterial cell death.[4]





#### Click to download full resolution via product page

**Figure 1:** Mechanism of action of **Quabodepistat** in the mycobacterial cell wall synthesis pathway.

## **Preclinical and Clinical Data**

**Quabodepistat** has demonstrated potent activity in a range of preclinical models and is currently undergoing clinical evaluation.

In Vitro Activity

| Parameter               | Value (µM) | Reference(s) |
|-------------------------|------------|--------------|
| DprE1 Inhibition (IC50) | 0.258      | [3][8]       |



| M. tuberculosis Strain                    | MIC Range (μg/mL) | Reference(s) |
|-------------------------------------------|-------------------|--------------|
| H37Rv (Lab Strain)                        | 0.0005            | [8]          |
| Kurono (Lab Strain)                       | 0.0005            | [8]          |
| Drug-Susceptible Clinical Isolates        | 0.00024 - 0.002   | [4]          |
| Multidrug-Resistant (MDR) Isolates        | 0.00024 - 0.002   | [4]          |
| Extensively Drug-Resistant (XDR) Isolates | 0.00024 - 0.002   | [4]          |

| Intracellular Activity (IC90 in μg/mL) | Value  | Reference(s) |
|----------------------------------------|--------|--------------|
| H37Rv                                  | 0.0048 | [8]          |
| Kurono                                 | 0.0027 | [8]          |

## In Vivo Efficacy in Mouse Models

In a mouse model of chronic tuberculosis, **Quabodepistat** demonstrated potent bactericidal activity, with a dose-dependent reduction in lung colony-forming units (CFU).[8][9] Significant efficacy was observed at doses as low as 0.625 mg/kg.[9]



| Parameter                             | Observation                                                                                                               | Reference(s) |  |
|---------------------------------------|---------------------------------------------------------------------------------------------------------------------------|--------------|--|
| Monotherapy Efficacy                  | Dose-dependent decrease in lung CFU from 0.625 mg/kg to 2.5 mg/kg.                                                        | [8]          |  |
| Combination Therapy with Delamanid    | Superior efficacy compared to<br>the standard of care regimen<br>(rifampicin + isoniazid +<br>pyrazinamide + ethambutol). | [4]          |  |
| Combination Therapy with other agents | Exhibited significant combination effects with delamanid, bedaquiline, or levofloxacin.                                   | [9]          |  |

**Pharmacokinetics** 

| Species | Dose Range<br>(mg/kg)     | t <sub>max</sub> (h) | t <sub>1</sub> / <sub>2</sub> (h) | Key<br>Findings                                                                                        | Reference(s |
|---------|---------------------------|----------------------|-----------------------------------|--------------------------------------------------------------------------------------------------------|-------------|
| Mouse   | 0.625 - 10                | 0.5 - 1.0            | 1.3 - 2.1                         | Dose- dependent  C <sub>max</sub> and  AUC; lung distribution  -2x higher than plasma.                 | [8]         |
| Human   | 30 mg (in<br>combination) | ~3                   | 12.3 - 15.2                       | Co-<br>administratio<br>n with<br>bedaquiline<br>slightly<br>shortens the<br>elimination<br>half-life. | [7]         |

## **Clinical Trials**



**Quabodepistat** has completed Phase 1 and is currently in Phase 2 clinical trials.[10][11] Early bactericidal activity (EBA) studies have shown that a 30 mg daily dose is a candidate for further evaluation.[7] In combination with delamanid and bedaquiline, **Quabodepistat** was found to be safe, well-tolerated, and demonstrated robust early bactericidal activity in adults with drugsusceptible pulmonary tuberculosis.[7] Interim data from a Phase 2b/c trial suggest that a fourmonth regimen of **Quabodepistat** in combination with delamanid and bedaquiline may have similar efficacy to the standard six-month four-drug regimen.[12]

## **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the evaluation of **Quabodepistat**.

## **DprE1 Inhibition Assay (Representative Protocol)**

This protocol describes a method to determine the in vitro inhibitory activity of **Quabodepistat** against the DprE1 enzyme.





Click to download full resolution via product page

Figure 2: Workflow for a DprE1 enzymatic inhibition assay.



#### Methodology:

- Reagent Preparation:
  - Recombinant M. tuberculosis DprE1 is purified.
  - A stock solution of decaprenylphosphoryl-β-D-ribose (DPR) is prepared.
  - Serial dilutions of **Quabodepistat** are prepared in an appropriate solvent (e.g., DMSO).
  - An assay buffer (e.g., phosphate-buffered saline with a suitable detergent) is prepared.
  - A detection reagent is prepared (this will vary depending on the detection method, e.g., a fluorescent probe that reacts with a product of the enzymatic reaction).
- Assay Procedure:
  - In a microplate, DprE1 enzyme is pre-incubated with varying concentrations of Quabodepistat for a defined period (e.g., 15-30 minutes) at room temperature.
  - The enzymatic reaction is initiated by the addition of the DPR substrate.
  - The reaction mixture is incubated at 37°C for a specific time (e.g., 30-60 minutes).
  - The reaction is terminated, for example, by the addition of a quenching agent or by heat inactivation.
- Detection and Analysis:
  - The amount of product formed or substrate consumed is quantified. This can be achieved through various methods, such as measuring the fluorescence of a reporter molecule, or by using radiolabeled substrates and quantifying radioactivity.
  - The percentage of inhibition for each Quabodepistat concentration is calculated relative to a no-drug control.
  - The IC<sub>50</sub> value, the concentration of **Quabodepistat** that inhibits 50% of the enzyme's activity, is determined by plotting the percent inhibition against the log of the inhibitor



concentration and fitting the data to a dose-response curve.

## Minimum Inhibitory Concentration (MIC) Determination (Representative Protocol)

This protocol outlines the determination of the minimum inhibitory concentration of **Quabodepistat** against M. tuberculosis using a broth microdilution method.



Click to download full resolution via product page



Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

#### Methodology:

#### · Preparation:

- M. tuberculosis is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to the mid-logarithmic phase of growth.
- The bacterial culture is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- In a 96-well microtiter plate, two-fold serial dilutions of **Quabodepistat** are prepared in the culture medium.

#### Inoculation and Incubation:

- Each well containing the drug dilution is inoculated with the standardized bacterial suspension.
- Positive (no drug) and negative (no bacteria) control wells are included.
- The plate is sealed and incubated at 37°C in a humidified atmosphere for 7 to 14 days.

#### MIC Determination:

- After incubation, the wells are visually inspected for turbidity, indicating bacterial growth.
- Alternatively, a growth indicator such as resazurin can be added, which changes color in the presence of viable bacteria.
- The MIC is defined as the lowest concentration of Quabodepistat that completely inhibits visible growth of the bacteria.

## In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis (Representative Protocol)

This protocol provides a general framework for assessing the in vivo efficacy of **Quabodepistat** in a mouse model of chronic TB infection.



#### Methodology:

#### Infection:

 Female BALB/c mice are infected with a low dose of M. tuberculosis H37Rv via aerosol exposure to establish a chronic infection in the lungs.

#### Treatment:

- Treatment is initiated several weeks post-infection when a stable, chronic bacterial load is established in the lungs.
- Mice are randomized into treatment groups, including a vehicle control group, a positive control group (e.g., standard TB drug regimen), and groups receiving different doses of Quabodepistat.
- Quabodepistat is administered orally (e.g., by gavage) daily or five times a week for a specified duration (e.g., 4-8 weeks).

#### Efficacy Assessment:

- At various time points during and after treatment, subsets of mice from each group are euthanized.
- The lungs and spleens are aseptically removed, homogenized, and serial dilutions of the homogenates are plated on a suitable solid medium (e.g., Middlebrook 7H11 agar).
- The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted.
- Efficacy is determined by comparing the reduction in the log<sub>10</sub> CFU in the organs of treated mice to that of the vehicle control group.

## Conclusion

**Quabodepistat** is a potent, novel antitubercular agent with a distinct mechanism of action that addresses the critical need for new drugs to combat tuberculosis, particularly drug-resistant strains. Its strong preclinical profile and promising early clinical data, especially in combination



with other new anti-TB drugs, highlight its potential to contribute to shorter, safer, and more effective treatment regimens. Further clinical investigation is warranted to fully elucidate its role in the future of tuberculosis therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.asm.org [journals.asm.org]
- 2. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery -PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. aphl.org [aphl.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. journals.asm.org [journals.asm.org]
- 10. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Quabodepistat: A Technical Guide to a Novel Antitubercular Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609758#chemical-structure-and-properties-of-quabodepistat]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com